molecular formula C21H23N5O3 B2537786 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921577-50-6

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2537786
CAS No.: 921577-50-6
M. Wt: 393.447
InChI Key: DIUKCFKVKIIRQT-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridin-3-one core, substituted with acetylpiperazine and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit poly ADP-ribose polymerases (PARP), which are involved in DNA repair processes, thereby enhancing the efficacy of certain cancer treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific combination of functional groups and its potential as a versatile scaffold for drug development. Its ability to interact with multiple molecular targets and undergo various chemical modifications makes it a valuable compound in scientific research and industrial applications .

Biological Activity

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of 393.4 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H23N5O3C_{21}H_{23}N_{5}O_{3}
Molecular Weight393.4 g/mol
CAS Number921577-50-6

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms within cancer cells. Inhibitors of PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been suggested that related piperazine derivatives can inhibit aminopeptidases such as ERAP1, which plays a role in antigen processing and presentation . This inhibition can potentially affect immune responses and has implications for autoimmune diseases and cancer immunotherapy.

Pharmacokinetics

Preliminary studies on pharmacokinetics suggest that derivatives of this compound possess favorable absorption and distribution characteristics. Compounds in this class have demonstrated good oral bioavailability and effective systemic circulation in vivo . This property is crucial for developing therapeutic agents that require oral administration.

Case Studies

  • Inhibition of Cancer Cell Growth : A study involving a series of pyrazolo[4,3-c]pyridine derivatives showed that certain modifications to the piperazine moiety enhanced cytotoxicity against colorectal cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent anti-proliferative effects .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The results indicated moderate to high activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-23-13-17(20(28)25-11-9-24(10-12-25)15(2)27)19-18(14-23)21(29)26(22-19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUKCFKVKIIRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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